Bexarotene

Content Navigation

CAS Number

Product Name

IUPAC Name

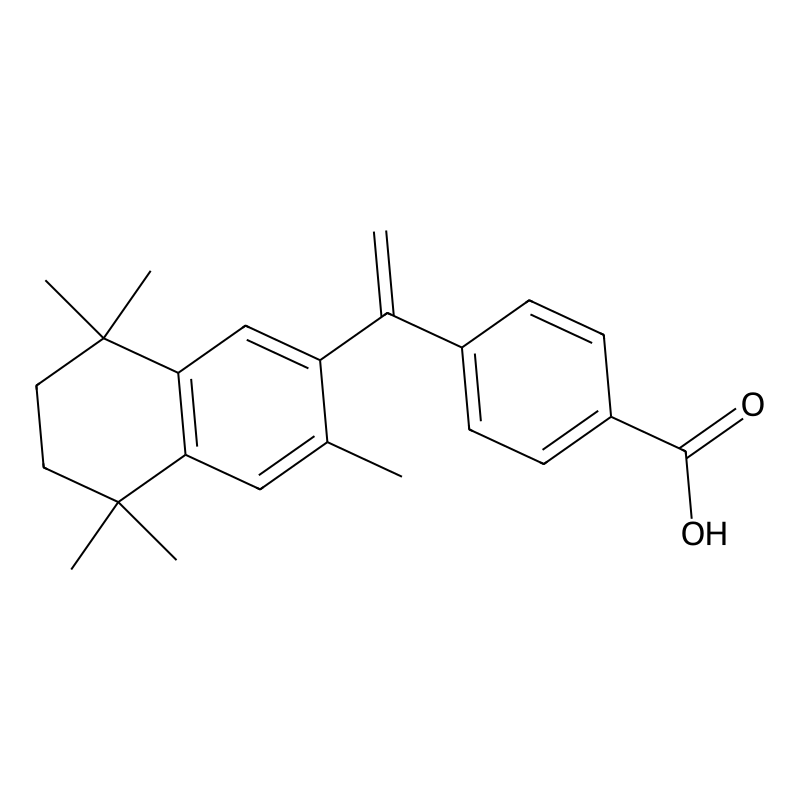

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.49e-04 g/L

Synonyms

Canonical SMILES

Alzheimer’s Disease Research

Specific Scientific Field: Neuroscience and Geriatrics

Summary of the Application: Bexarotene, a retinoid X receptor agonist, has been found to improve cognition in murine models of Alzheimer’s disease (AD). It has been used to evaluate the effects on pathological and electrophysiological changes in very old triple transgenic AD mice (3xTg-AD mice) .

Methods of Application: 24-month-old 3xTg-AD mice were treated with bexarotene (100 mg/kg/day for 30 days). The Morris water maze was used to evaluate spatial memory; immunofluorescence and confocal microscopy were used to evaluate pathological changes; and in vivo electrophysiological recordings were used to evaluate basal transmission and plasticity in the commissural CA3-CA1 pathway .

Results or Outcomes: In addition to cognitive improvement, bexarotene-treated 3xTg-AD mice were found to have reductions of astrogliosis and reactive microglia both in cortex and hippocampus; increased ApoE expression restricted to CA1; increased number of cells co-labeled with ApoE and NeuN; recovery of NeuN expression, suggesting neuronal protection; and, recovery of basal synaptic transmission and synaptic plasticity .

Pharmaceutical Sciences

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: A selective and sensitive liquid chromatography-mass spectrometry method to quantitate bexarotene in K 2 EDTA human plasma over the concentration range 1.0440 to 351.9320 ng/mL was successfully validated .

Methods of Application: The method was validated with respect to system suitability, linearity, accuracy, precision, matrix effect, auto sampler carryover test, and recovery. Linearity was found to be 1.04 to 351.93 μg/mL .

Results or Outcomes: The mean percentage recovery was found to be 95.72%. This method is suitable for sample analysis to support bioequivalence/bioavailability and/or pharmacokinetic studies involving formulations of bexarotene .

Bexarotene is a synthetic retinoid and an antineoplastic agent primarily used in the treatment of cutaneous T-cell lymphoma. It is marketed under the brand name Targretin. As a third-generation retinoid, it selectively activates retinoid X receptors (RXRs), which play a crucial role in regulating cellular differentiation, apoptosis, and metabolism. Unlike other retinoids that primarily target retinoic acid receptors, bexarotene's unique mechanism allows it to induce cell differentiation and apoptosis while preventing drug resistance in cancer cells .

Bexarotene's primary mechanism of action involves selective activation of retinoid X receptors (RXRs) []. These receptors are a class of nuclear proteins that regulate gene expression. Unlike other retinoids that target retinoic acid receptors (RARs), Bexarotene specifically binds to RXRs, leading to distinct cellular effects []. Bexarotene's activation of RXRs is believed to induce cell differentiation (maturation) and apoptosis (programmed cell death) in cancer cells, ultimately inhibiting their growth and spread.

Bexarotene can cause a variety of side effects, including dry skin, hyperlipidemia (high blood fat levels), and hypothyroidism (underactive thyroid). It is also teratogenic, meaning it can cause birth defects, and should not be used by pregnant women. Bexarotene is metabolized by the liver and may interact with other medications metabolized by the same enzymes, so caution is advised for patients taking other medications [].

Bexarotene's chemical formula is C24H28O2, with a molar mass of approximately 348.486 g/mol. The compound undergoes metabolic reactions primarily through the cytochrome P450 3A4 enzyme pathway, leading to various metabolites. Its elimination half-life is about seven hours, with less than 1% excreted unchanged in urine; most is eliminated via the hepatobiliary system . Bexarotene's interactions with other substances can alter its plasma concentration, particularly when combined with CYP3A4 inhibitors or inducers .

Bexarotene exhibits significant biological activity by activating RXR subtypes (RXRα, RXRβ, RXRγ). This activation leads to the modulation of gene expression involved in cellular processes like differentiation and proliferation. In vitro studies have demonstrated its ability to inhibit tumor cell growth and induce regression in various cancer models. Additionally, bexarotene has anti-angiogenic properties and can inhibit cancer metastasis .

The synthesis of bexarotene typically involves multi-step organic reactions that include the formation of key intermediates followed by cyclization and functional group modifications. Specific methods may vary in literature but generally include:

- Formation of Retinoid Backbone: Starting from simpler organic compounds to build the retinoid structure.

- Functionalization: Introducing functional groups that enhance receptor binding.

- Purification: Using techniques such as chromatography to isolate pure bexarotene from reaction mixtures .

Bexarotene is primarily utilized in oncology for treating cutaneous T-cell lymphoma, particularly in patients who have not responded to other therapies. Its unique mechanism allows it to be effective across various stages of the disease. Additionally, research is ongoing into its potential applications in other cancers and neurodegenerative diseases due to its ability to modulate RXR activity .

Bexarotene has been shown to interact with various drugs due to its metabolism via CYP3A4. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can increase plasma concentrations of bexarotene, while inducers (e.g., rifampicin) may decrease its effectiveness. Notably, grapefruit juice can also elevate its plasma levels, potentially altering therapeutic outcomes. These interactions necessitate careful monitoring when prescribing bexarotene alongside other medications .

Bexarotene belongs to a class of retinoids that includes several similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Tretinoin | Activates retinoic acid receptors | Acne treatment | Primarily targets skin conditions |

| Isotretinoin | Similar to tretinoin | Severe acne | Used for cystic acne; significant side effects |

| Adapalene | Selective RAR activation | Acne treatment | Less irritating than tretinoin |

| Fenretinide | Retinoid-like activity | Cancer treatment | Used in clinical trials for breast cancer |

| Bexarotene | Selectively activates RXRs | Cutaneous T-cell lymphoma | Unique for RXR selectivity and anti-cancer effects |

Bexarotene's distinct mechanism of selectively activating RXRs rather than retinoic acid receptors differentiates it from other compounds in its class, making it particularly effective against certain cancers while minimizing some side effects associated with traditional retinoids .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 7.99 (est)

6.9

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (12.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (12.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (87.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Targretin capsules are indicated for the treatment of skin manifestations of advanced stage cutaneous T-cell lymphoma (CTCL) patients refractory to at least one systemic treatment.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Targretin

FDA Approval: Yes

Bexarotene is approved to treat: Skin problems caused by cutaneous T-cell lymphoma that cannot be treated with or that did not respond to other treatment.

Bexarotene is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Bexarotene is indicated for the treatment of cutaneous manifestations of cutaneous T-cell lyphoma in patients who are refractory to at least one other prior systemic therapy. /Included in US product label/

Pharmacology

Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX25 - Bexarotene

Mechanism of Action

Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown.

KEGG Target based Classification of Drugs

Hepatocyte nuclear factor 4 like receptors

Retinoid X receptor (RXR)

NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

After oral administration, bexarotene is absorbed with a Tmax of about two hours. ...Studies in patients with advanced malignancies show approximate single dose linearity within the therapeutic range and low accumulation with multiple doses. Plasma bexarotene AUC and Cmax values resulting from a 75 to 300 mg dose were 35% and 48% higher, respectively, after a fat-containing meal than after a glucose solution. Bexarotene is highly bound (>99%) to plasma proteins. The plasma proteins to which bexarotene binds have not been elucidated, and the ability of bexarotene to displace drugs bound to plasma proteins and the ability of drugs to displace bexarotene binding have not been studied.

The renal elimination of bexarotene and its metabolites was examined in patients with Type 2 diabetes mellitus. Neither bexarotene nor its metabolites were excreted in urine in appreciable amounts. Bexarotene is thought to be eliminated primarily through the hepatobiliary system.

Metabolism Metabolites

Bexarotene has known human metabolites that include 7-oxo-bexarotene, 6-hydroxy-bexarotene, and 7-hydroxy-bexarotene.

Wikipedia

3-Methylthiofentanyl

Drug Warnings

Effective contraception must be used for one month prior to the initiation of therapy, during therapy and for at least one month following discontinuation of therapy; it is recommended that two reliable forms of contraception be used simultaneously unless abstinence is the chosen method. Bexarotene can potentially induce metabolic enzymes and thereby theoretically reduce the plasma concentrations of oral or other systemic hormonal contraceptives.

Hyperlipidemia occurred in 79% of patients receiving oral bexarotene in phase II-III clinical studies. Elevations in fasting triglycerides and cholesterol and decreases in HDL-cholesterol were observed in more than half of patients receiving 300 mg/sq m or more. Lipid abnormalities usually developed within 2-4 weeks and were reversible with cessation of therapy. If fasting triglycerides are elevated or become elevated during treatment, antilipemic therapy should be instituted, and the dosage of bexarotene reduced or suspended.

Acute pancreatitis has been reported in several patients treated with bexarotene and has been fatal in at least one patient. The manufacturer states that patients with cutaneous T-cell lymphoma (CTCL) who have risk factors for pancreatitis (eg, prior pancreatitis, uncontrolled hyperlipidemia, excessive alcohol consumption, uncontrolled diabetes mellitus, biliary tract disease, or drugs associated with pancreatic toxicity or known to increase triglyceride concentrations) generally should not be treated with bexarotene.

For more Drug Warnings (Complete) data for BEXAROTENE (15 total), please visit the HSDB record page.

Biological Half Life

Terminal half-life of bexarotene is about seven hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Interactions

Concomitant administration of /bexarotene/ capsules and gemfibrozil resulted in substantial increases in plasma concentrations of bexarotene, probably at least partially related to cytochrome P450 3A4 inhibition by gemfibrozil. Under similar conditions, bexarotene concentrations were not affected by concomitant atorvastatin administration. Concomitant administration of gemfibrozil with /bexarotene/ capsules is not recommended.

Based on interim data, concomitant administration of /bexarotene/ capsules and tamoxifen resulted in approximately a 35% decrease in plasma concentrations of tamoxifen, possibly through an induction of cytochrome P450 3A4. Based on this known interaction, bexarotene may theoretically increase the rate of metabolism and reduce plasma concentrations of other substrates metabolized by cytochrome P450 3A4, including oral or other systemic hormonal contraceptives.

Leukopenic and/or thrombocytopenic effects of bexarotene may be increased with concurrent or recent therapy /with blood dycrasia-causing medications/ if these medications cause the same effects; dosage adjustment of the bone marrow depressant, if necessary, should be based on blood counts.

For more Interactions (Complete) data for BEXAROTENE (10 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Qu L, Tang X. Bexarotene: a promising anticancer agent. Cancer Chemother Pharmacol. 2010 Jan;65(2):201-5. doi: 10.1007/s00280-009-1140-4. Epub 2009 Sep 24. Review. PubMed PMID: 19777233.

3: Gopaluni S, Perzova R, Abbott L, Farah R, Shrimpton A, Hutchison R, Poiesz BJ. CD8+ cutaneous T-cell lymphoma successfully treated with bexarotene: a case report and review of the literature. Am J Hematol. 2008 Sep;83(9):744-6. doi: 10.1002/ajh.21231. Review. PubMed PMID: 18615708.

4: Gniadecki R, Assaf C, Bagot M, Dummer R, Duvic M, Knobler R, Ranki A, Schwandt P, Whittaker S. The optimal use of bexarotene in cutaneous T-cell lymphoma. Br J Dermatol. 2007 Sep;157(3):433-40. Epub 2007 Jun 6. Review. PubMed PMID: 17553039.

5: Assaf C, Bagot M, Dummer R, Duvic M, Gniadecki R, Knobler R, Ranki A, Schwandt P, Whittaker S. Minimizing adverse side-effects of oral bexarotene in cutaneous T-cell lymphoma: an expert opinion. Br J Dermatol. 2006 Aug;155(2):261-6. Review. PubMed PMID: 16882161.

6: Querfeld C, Nagelli LV, Rosen ST, Kuzel TM, Guitart J. Bexarotene in the treatment of cutaneous T-cell lymphoma. Expert Opin Pharmacother. 2006 May;7(7):907-15. Review. PubMed PMID: 16634713.

7: Coors EA, Von den Driesch P. Treatment of mycosis fungoides with bexarotene and psoralen plus ultraviolet A. Br J Dermatol. 2005 Jun;152(6):1379-81. Review. PubMed PMID: 15949024.

8: Rigas JR, Dragnev KH. Emerging role of rexinoids in non-small cell lung cancer: focus on bexarotene. Oncologist. 2005 Jan;10(1):22-33. Review. PubMed PMID: 15632250.

9: Farol LT, Hymes KB. Bexarotene: a clinical review. Expert Rev Anticancer Ther. 2004 Apr;4(2):180-8. Review. PubMed PMID: 15056048.

10: Martin AG. Bexarotene gel: a new skin-directed treatment option for cutaneous T-cell lymphomas. J Drugs Dermatol. 2003 Apr;2(2):155-67. Review. PubMed PMID: 12852367.